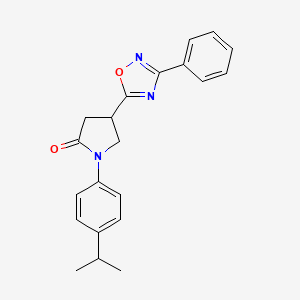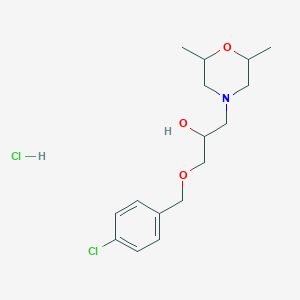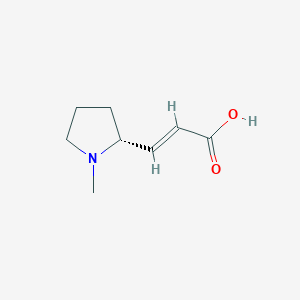
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid, also known as MPAA, is a chemical compound with a molecular formula of C8H13NO2. It is a derivative of pyrrolidine and acrylic acid, and has been studied for its potential applications in scientific research. In
Applications De Recherche Scientifique
Solar Cell Engineering
Novel organic sensitizers, closely related in structure and function to "(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid," have been engineered for solar cell applications. These sensitizers, when anchored onto TiO2 films, demonstrate high incident photon-to-current conversion efficiency, indicating their potential in improving photovoltaic cell performance. For example, specific organic sensitizers have achieved an overall conversion efficiency of 8.01% under standard AM 1.5 sunlight, showcasing the role of cyanoacrylic acid groups in solar energy conversion (Kim et al., 2006).
Synthesis Methodologies
Efficient synthesis routes for disubstituted acrylic acids, which include compounds structurally related to "this compound," have been developed using Rh(III)-catalyzed C-H activation. This method emphasizes E-selectivity and a broad substrate scope, illustrating the chemical versatility and potential in various synthetic applications (Xia et al., 2017).
Dye Adsorption and Hydrogel Applications
Superswelling hydrogels based on acrylic acid derivatives demonstrate significant potential in dye adsorption. These hydrogels exhibit a non-Fickian character of water diffusion and can efficiently uptake water-soluble monovalent cationic dyes. The inclusion of acrylic acid derivatives enhances the hydrogel's dye adsorption capabilities, highlighting their application in environmental cleanup and wastewater treatment (Dadhaniya et al., 2006).
Fluorescent Probes for Cysteine Detection
A simple and effective fluorescent probe based on acrylic acid derivatives has been synthesized for sensing cysteine with high selectivity. This development in biosensors demonstrates the compound's utility in biological and medical diagnostics, offering a non-invasive method for detecting cysteine in biological samples with a detection limit of 0.657 μM (Dai et al., 2014).
Propriétés
IUPAC Name |
(E)-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h4-5,7H,2-3,6H2,1H3,(H,10,11)/b5-4+/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGNNTRMDRNYDJ-SMMXGFFBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2869467.png)

![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol](/img/structure/B2869469.png)
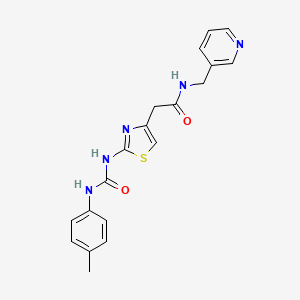
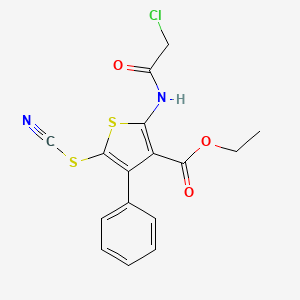
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2869473.png)
![8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2869474.png)
![tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2869476.png)
![N,N-diethyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2869477.png)
![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869480.png)
![2-cyclopropyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2869483.png)
![1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/no-structure.png)
